molecular formula C9H11FO B7902464 1-(2-Fluoro-3-methylphenyl)ethanol

1-(2-Fluoro-3-methylphenyl)ethanol

Cat. No.: B7902464
M. Wt: 154.18 g/mol
InChI Key: JZWSMCFTIXJQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-3-methylphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol. Its CAS registry number is 1532692-95-7, and it is commercially available with a purity of up to 96% . Structurally, it features a hydroxyl (-OH) group attached to a carbon adjacent to a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 3-position (Figure 1). This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWSMCFTIXJQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-fluoro-3-methylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone to the corresponding alcohol. The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(2-Fluoro-3-methylphenyl)ethanone or 1-(2-fluoro-3-methylphenyl)acetic acid.

    Reduction: 1-(2-Fluoro-3-methylphenyl)ethane.

    Substitution: Various substituted phenylethanols depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-3-methylphenyl)ethanol depends on its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can be crucial in biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-(2-Fluoro-3-methylphenyl)ethanol vs. 1-(2-Fluoro-6-methylphenyl)ethanone

  • Functional Group: The target compound has an alcohol (-OH) group, while 1-(2-fluoro-6-methylphenyl)ethanone (CAS 1214366-42-3) features a ketone (-C=O) group .
  • Reactivity : The ketone is more electrophilic, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the alcohol can participate in hydrogen bonding and oxidation reactions.
  • Physical Properties: Ketones generally exhibit higher melting points than alcohols due to stronger dipole-dipole interactions. For example, a related fluorinated ketone (1-(3-aminophenyl)ethanone derivative) has a melting point of 65–67°C , while alcohols like 1-(2-fluorophenyl)ethanol are typically liquids at room temperature .

This compound vs. 1-(2-Fluoro-3-methylphenyl)cyclopentanol

  • Structure: The latter (CAS 1505079-12-8) replaces the ethanol group with a cyclopentanol ring .
  • Lipophilicity : The bulky cyclopentane ring increases lipophilicity, which may enhance membrane permeability in biological applications.

Substituent Position Effects

Fluorine and Methyl Group Positioning

  • 1-(2-Fluorophenyl)ethanol (CAS 445-26-1): Lacks the 3-methyl group, resulting in reduced steric hindrance and altered electronic effects. Its molecular weight (140.16 g/mol) is lower than the target compound .
  • 1-(2-Fluoro-6-methylphenyl)ethanone: The methyl group at the 6-position (vs. 3-position in the target compound) creates distinct electronic environments. The 2-fluoro-6-methyl substitution may lead to weaker ortho-directing effects compared to 2-fluoro-3-methyl .

Solubility and Polarity

  • This compound: Likely soluble in ethanol and DMSO, similar to 1-(2-aminophenyl)ethanone derivatives .
  • 1-(2-Fluorophenyl)ethanol: Demonstrates solubility in ethanol and is used as a precursor in dye synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Feature
This compound 1532692-95-7 C₉H₁₁FO 154.18 Alcohol 2-Fluoro, 3-methyl substitution
1-(2-Fluorophenyl)ethanol 445-26-1 C₈H₉FO 140.16 Alcohol No methyl group
1-(2-Fluoro-6-methylphenyl)ethanone 1214366-42-3 C₉H₉FO 152.17 Ketone Methyl at 6-position
1-(2-Fluoro-3-methylphenyl)cyclopentanol 1505079-12-8 C₁₂H₁₅FO 202.25 Cyclopentanol Bulky cycloalkyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.